molecular formula C8H8ClFO2 B8032599 4-Chloro-3-ethoxy-2-fluorophenol

4-Chloro-3-ethoxy-2-fluorophenol

Cat. No.: B8032599
M. Wt: 190.60 g/mol
InChI Key: FTYBNSNGNZJQEC-UHFFFAOYSA-N
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Description

4-Chloro-3-ethoxy-2-fluorophenol is a fluorinated phenolic compound serving as a versatile synthetic intermediate in organic and medicinal chemistry research. Its molecular structure, featuring chloro, ethoxy, and fluoro substituents on a phenol ring, makes it a valuable building block for constructing more complex molecules, particularly in the development of peptide therapeutics and active pharmaceutical ingredients (APIs) . Researchers utilize such specialized phenol derivatives to introduce specific steric and electronic properties into a target compound. The ethoxy and fluoro groups can influence the molecule's reactivity, polarity, and metabolic stability, which are critical parameters in drug discovery . In a research context, this compound may be employed in cross-coupling reactions, etherifications, or as a precursor for further functionalization. Fluorophenols are also of interest in environmental science for studying degradation pathways; for instance, related compounds like 4-chlorophenol are model substrates in investigations of bioremediation and advanced oxidation processes . It is important to note that the microperoxidase/H₂O₂ system has been shown to catalyze the dehalogenation and alkoxylation of halophenols in alcoholic solvents, a reaction mechanism that researchers should consider when working with this compound in similar environments . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-ethoxy-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2/c1-2-12-8-5(9)3-4-6(11)7(8)10/h3-4,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYBNSNGNZJQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Pathways to 4 Chloro 3 Ethoxy 2 Fluorophenol

Retrosynthetic Analysis of 4-Chloro-3-ethoxy-2-fluorophenol

A retrosynthetic analysis of this compound allows for the logical disconnection of the target molecule into simpler, more readily available starting materials. The primary disconnections involve the carbon-oxygen bond of the ethoxy group, the carbon-halogen bonds, and the hydroxyl group on the aromatic ring.

One plausible retrosynthetic pathway begins with the disconnection of the ethyl ether linkage via a Williamson ether synthesis, leading to a dihalogenated phenol (B47542) intermediate, 4-chloro-2-fluoro-3-hydroxyphenol, and an ethylating agent. Further disconnection of the chloro and fluoro substituents from the phenol core is then considered. The order of introduction of these halogens is critical and is dictated by the directing effects of the substituents present on the ring at each stage of the synthesis.

Another approach involves the retrosynthesis of the phenolic hydroxyl group. This could be envisioned from an amino group via a Sandmeyer-type reaction or from a sulfonic acid group. The directing effects of the substituents would again play a crucial role in the placement of the functional groups in the forward synthesis.

A simplified retrosynthetic scheme is presented below:

Target MoleculeKey DisconnectionsPrecursor(s)
This compoundC-O (ether)4-Chloro-2-fluoro-3-hydroxyphenol, Ethyl halide
4-Chloro-2-fluoro-3-hydroxyphenolC-Cl, C-FA substituted phenol or benzene (B151609) derivative

Established and Emerging Synthetic Routes to this compound

The synthesis of this compound is not widely documented in readily accessible literature, suggesting it is a specialized compound. However, by examining the synthesis of structurally similar compounds and applying fundamental principles of organic synthesis, plausible routes can be proposed.

Multi-Step Synthesis from Readily Available Aromatic Precursors

A multi-step synthesis would likely commence with a commercially available substituted benzene or phenol. The sequence of reactions would be strategically designed to introduce the chloro, fluoro, and ethoxy groups in a controlled manner. For instance, starting with a fluorophenol and sequentially introducing the chloro and then the ethoxy group is a viable strategy. The synthesis of 2-chloro-4-fluorophenol, a related isomer, has been documented and can provide insights. One patented method involves the direct chlorination of 4-fluorophenol. google.com Another approach starts from 4-fluoroanisole, which is nitrated, the nitro group is reduced to an amine, followed by a Sandmeyer reaction to introduce the chlorine, and finally, cleavage of the ether. chemicalbook.com

A hypothetical multi-step synthesis of this compound could be envisioned as follows:

Fluorination: Starting with a suitable phenol, selective fluorination can be challenging. The use of electrophilic fluorinating agents might be employed.

Chlorination: Subsequent chlorination would need to be directed to the desired position. The directing effects of the existing fluorine and hydroxyl/alkoxy groups would govern the regioselectivity of this step.

Etherification: The final introduction of the ethoxy group would likely be achieved through a Williamson ether synthesis.

Directed Functionalization Approaches (e.g., Electrophilic and Nucleophilic Aromatic Substitution)

The synthesis of this compound heavily relies on directed functionalization of the aromatic ring. Both electrophilic and nucleophilic aromatic substitution reactions are key.

Electrophilic Aromatic Substitution: The introduction of the chlorine atom would likely proceed via electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. wikipedia.orglibretexts.org A hydroxyl group is a strongly activating, ortho-, para-director, while fluorine is a deactivating, ortho-, para-director. lkouniv.ac.in When both are present, the hydroxyl group's activating effect typically dominates.

Nucleophilic Aromatic Substitution: In some strategies, a fluorine atom can be introduced via nucleophilic aromatic substitution on a suitably activated precursor, such as a nitro-substituted aryl chloride.

Strategic Introduction of Halogen Substituents (Chlorine and Fluorine)

The order of introduction of the chlorine and fluorine atoms is a critical strategic consideration.

Introducing Fluorine First: One could start with a fluorinated phenol. The subsequent chlorination would be directed by the hydroxyl and fluoro groups. Selective fluorination of phenols has been achieved using various reagents, including xenon difluoride. tandfonline.com

Introducing Chlorine First: Alternatively, starting with a chlorophenol, the subsequent fluorination would be directed by the hydroxyl and chloro groups. The regioselectivity of phenol chlorination can be influenced by reaction conditions and catalysts. nih.govcardiff.ac.uk

Enzymatic halogenation offers a highly regioselective method for the introduction of halogens, although its application to this specific substrate is not documented. Flavin-dependent halogenases have shown remarkable control in the chlorination of tryptophan. nih.gov

Etherification Reactions for Ethoxy Moiety Incorporation

The incorporation of the ethoxy group is typically achieved through an etherification reaction, with the Williamson ether synthesis being the most common method. byjus.commasterorganicchemistry.comkhanacademy.orgyoutube.com This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl bromide or ethyl iodide).

The reaction is generally efficient for primary alkyl halides. However, the presence of multiple substituents on the phenolic ring, particularly in the ortho positions, could introduce steric hindrance, potentially affecting the reaction rate. byjus.comjk-sci.com

ReactionReagents and ConditionsKey Considerations
Williamson Ether Synthesis Base (e.g., NaH, K2CO3), Ethyl halide (e.g., EtBr, EtI), Solvent (e.g., DMF, Acetone)Steric hindrance from ortho substituents can affect reaction rates. Potential for C-alkylation as a side reaction. jk-sci.com

Cascade and One-Pot Synthesis Strategies for Analogous Phenols

While a specific cascade or one-pot synthesis for this compound is not readily found in the literature, such strategies are of great interest for improving synthetic efficiency. One-pot syntheses of substituted phenols from acyclic precursors have been developed, offering a convergent approach. acs.org Additionally, one-pot C-H activation/borylation/oxidation protocols have been utilized to prepare meta-substituted phenols. nih.gov These advanced methods highlight the potential for developing more streamlined syntheses for complex phenols like the target molecule. One-pot conversions of phenols to catechols have also been reported, which could be adapted for the synthesis of related dihydroxy compounds. researchgate.net

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of the final product, this compound. Given the proposed synthetic route starting from 3-ethoxy-2-fluorophenol (B8032384), the final chlorination step is a critical point for optimization.

For the chlorination of 3-ethoxy-2-fluorophenol, several parameters can be adjusted to enhance the yield of the desired 4-chloro isomer and minimize the formation of byproducts, such as other regioisomers or polychlorinated species.

Table 1: Potential Parameters for Optimization of the Chlorination of 3-ethoxy-2-fluorophenol

ParameterRange of ConditionsExpected Outcome
Chlorinating Agent SO₂Cl₂, Cl₂, N-Chlorosuccinimide (NCS)Different reagents may offer varying selectivity and reactivity. SO₂Cl₂ is often a milder and more selective chlorinating agent for phenols compared to Cl₂ gas.
Solvent Dichloromethane, Chloroform, Carbon tetrachloride, Acetic acidThe choice of solvent can influence the solubility of the reactants and the reaction rate. Non-polar aprotic solvents are commonly used for such reactions.
Temperature -10 °C to room temperatureLower temperatures generally favor higher selectivity and reduce the formation of over-chlorinated byproducts.
Reaction Time 1 to 24 hoursThe reaction time needs to be optimized to ensure complete conversion of the starting material while minimizing byproduct formation.
Catalyst Lewis acids (e.g., AlCl₃, FeCl₃) or no catalystWhile direct chlorination of activated phenols often does not require a catalyst, the use of a mild Lewis acid could potentially enhance the reaction rate, though it may also decrease selectivity.

Monitoring the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) would be essential to determine the optimal reaction conditions. Purification of the final product would likely involve column chromatography to separate the desired this compound from any unreacted starting material and isomeric or polychlorinated byproducts.

Synthetic Exploration of Derivatives and Precursors of this compound

The synthesis of derivatives and the availability of precursors are important for exploring the structure-activity relationships of this compound and for developing efficient synthetic routes.

Precursors:

As outlined in the synthetic strategy, the primary precursor for the direct synthesis of this compound is 3-ethoxy-2-fluorophenol . The synthesis of this precursor is a key step and its efficient preparation is vital. The precursors for the synthesis of 3-ethoxy-2-fluorophenol would include 2,3-difluoronitrobenzene and subsequently 3-ethoxy-2-fluoroaniline .

Another potential, though likely more complex, set of precursors could involve starting from a molecule that already contains the chloro and fluoro substituents in the desired positions, such as 4-chloro-2-fluoroaniline . However, the introduction of the ethoxy group at the 3-position would be a synthetic challenge.

Derivatives:

The chemical structure of this compound allows for the synthesis of various derivatives by targeting the hydroxyl and the aromatic ring.

Ether Derivatives: The phenolic hydroxyl group can be readily converted into an ether. For example, reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base (e.g., potassium carbonate) would yield the corresponding O-alkylated derivative.

Ester Derivatives: Esterification of the hydroxyl group can be achieved by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base or an acid catalyst.

Further Aromatic Substitution: The aromatic ring of this compound could potentially undergo further electrophilic substitution, although the existing electron-withdrawing chloro and fluoro groups and the steric hindrance would make this challenging. The positions open for substitution would be directed by the existing substituents.

Table 2: Potential Precursors and Derivatives of this compound

Compound TypeChemical NamePotential Use
Precursor 3-ethoxy-2-fluorophenolDirect precursor for chlorination
Precursor 3-ethoxy-2-fluoroanilineIntermediate in the synthesis of 3-ethoxy-2-fluorophenol
Precursor 2,3-difluoronitrobenzeneStarting material for the synthesis of 3-ethoxy-2-fluorophenol
Derivative 4-Chloro-3-ethoxy-2-fluoroanisoleO-methylated derivative for biological activity studies
Derivative Benzyl (4-chloro-3-ethoxy-2-fluorophenyl) etherO-benzylated derivative for use as a protecting group or for biological evaluation
Derivative 4-Chloro-3-ethoxy-2-fluorophenyl acetateAcetyl ester derivative for prodrug strategies or modified solubility

The exploration of these derivatives and the development of efficient synthetic routes to key precursors are essential for the comprehensive study of this compound and its potential applications.

Advanced Spectroscopic Characterization for Structural Elucidation of 4 Chloro 3 Ethoxy 2 Fluorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For 4-Chloro-3-ethoxy-2-fluorophenol, a combination of ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques, is essential for unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the hydroxyl proton. The chemical shifts (δ) of the two aromatic protons will be influenced by the electronic effects of the surrounding substituents: the electron-withdrawing chlorine and fluorine atoms and the electron-donating hydroxyl and ethoxy groups. These protons are expected to appear as doublets due to coupling with each other. The ethoxy group will present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the methyl (-CH3) protons which will, in turn, appear as a triplet. The hydroxyl (-OH) proton will likely be a broad singlet, and its chemical shift can be concentration and solvent dependent.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic-H6.8 - 7.2d~8-9
Aromatic-H6.8 - 7.2d~8-9
-OCH₂CH₃~4.1q~7
-OCH₂CH₃~1.4t~7
-OHVariablebr sN/A

Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are particularly informative, with the carbons directly bonded to the electronegative fluorine, chlorine, and oxygen atoms appearing at characteristic downfield positions. The carbon-fluorine coupling (¹JCF, ²JCF, etc.) will cause splitting of the signals for the carbons in proximity to the fluorine atom, providing further structural confirmation. The ethoxy group carbons will also exhibit characteristic signals in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm) Predicted C-F Coupling (JCF, Hz)
C-F145 - 155¹JCF ≈ 240-250
C-Cl120 - 130-
C-OH140 - 150-
C-OEt140 - 150-
Aromatic C-H115 - 125-
Aromatic C-H115 - 125-
-OCH₂CH₃60 - 70-
-OCH₂CH₃14 - 16-

Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for the direct observation of the fluorine atom. In this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal is characteristic of a fluorophenol environment. Furthermore, this signal will exhibit coupling to the adjacent aromatic proton, resulting in a doublet, which can be a key diagnostic feature for confirming the substitution pattern.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Assessment

To definitively establish the connectivity of atoms, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy) will reveal proton-proton coupling correlations, confirming the relationship between the two aromatic protons and within the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.

Vibrational Spectroscopy for Functional Group and Bond Characterization

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups and characterize the bonding within the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the various vibrational modes of the molecule. A broad band in the region of 3200-3600 cm⁻¹ is expected for the O-H stretching vibration of the phenolic hydroxyl group, with its broadness indicative of hydrogen bonding. The aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the ethoxy group will be observed in the 2850-3000 cm⁻¹ region. The C-O stretching of the phenol (B47542) and the ether linkage will give rise to strong absorptions in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. The C-Cl and C-F stretching vibrations are expected in the fingerprint region, typically below 1200 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ range.

Interactive Data Table: Predicted FT-IR Data for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H Stretch (Phenolic)3200 - 3600Broad, Strong
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
Aromatic C=C Stretch1400 - 1600Medium-Strong
C-O Stretch (Phenol)1200 - 1300Strong
C-O Stretch (Ether)1000 - 1100Strong
C-F Stretch1100 - 1200Strong
C-Cl Stretch700 - 850Strong

Note: Predicted values are based on characteristic group frequencies. Actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint based on its unique chemical structure. For this compound, the Raman spectrum would be expected to exhibit a series of characteristic bands corresponding to the vibrations of its various functional groups and the substituted benzene (B151609) ring.

Expected Characteristic Raman Bands for this compound:

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Description
O-H stretch3200-3600A broad band characteristic of the hydroxyl group, its position and width influenced by hydrogen bonding.
C-H stretch (aromatic)3000-3100Vibrations of the carbon-hydrogen bonds on the benzene ring.
C-H stretch (aliphatic)2850-3000Stretching vibrations of the C-H bonds within the ethoxy group (-OCH₂CH₃).
C=C stretch (aromatic)1400-1650A set of sharp bands characteristic of the benzene ring, providing insight into the substitution pattern.
C-O stretch (phenol)1200-1260Stretching vibration of the carbon-oxygen bond of the phenolic hydroxyl group.
C-O-C stretch (ether)1000-1200Asymmetric and symmetric stretching of the ether linkage in the ethoxy group.
C-F stretch1000-1400A strong band resulting from the carbon-fluorine bond vibration.
C-Cl stretch600-800A band corresponding to the carbon-chlorine bond vibration.
Ring deformation modesBelow 1000Vibrations involving the bending and deformation of the entire benzene ring structure.

This table is generated based on established vibrational frequencies for functional groups in related organic molecules.

A detailed analysis of the Raman spectrum, potentially aided by computational predictions, would be invaluable for confirming the substitution pattern on the phenol ring and for studying intermolecular interactions. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₈H₈ClFO₂. The nominal molecular weight is approximately 190.6 g/mol . A key feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks for the molecular ion [M]⁺ and its chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a characteristic [M]⁺ peak and an [M+2]⁺ peak with about one-third the intensity.

While a specific mass spectrum for this compound is not available, the fragmentation of halogenated phenols generally follows predictable pathways. libretexts.org Common fragmentation patterns for phenols include the loss of CO (28 Da) and the formyl radical (CHO, 29 Da). For this particular molecule, additional fragmentation would be expected involving the ethoxy group and the halogen substituents.

Predicted Fragmentation Pathways for this compound:

Fragment IonDescription
[M - C₂H₅]⁺Loss of the ethyl group from the ethoxy moiety, leading to a radical cation. This is a common fragmentation for ethers.
[M - OC₂H₅]⁺Cleavage of the entire ethoxy group.
[M - CO]⁺A characteristic fragmentation for phenols, involving the loss of carbon monoxide from the ring. libretexts.org
[M - CHO]⁺Another typical fragmentation for phenols, resulting from the loss of a formyl radical. libretexts.org
[M - Cl]⁺Loss of the chlorine atom.
[M - C₂H₄]⁺Loss of ethene via a McLafferty-type rearrangement involving the ethoxy group.

This table outlines plausible fragmentation pathways based on the chemical structure and general principles of mass spectrometry for related compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact mass of the molecular ion and its fragments, which in turn enables the unambiguous determination of their elemental formulas.

For this compound (C₈H₈³⁵ClFO₂), the calculated monoisotopic (exact) mass is 190.02478 Da. HRMS would be able to confirm this exact mass, distinguishing it from other ions that might have the same nominal mass but a different elemental composition. This level of precision is crucial for the definitive identification of the compound and its fragmentation products in complex mixtures.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar molecules, such as phenols. purdue.edu It typically generates intact molecular ions with minimal fragmentation. For the analysis of this compound, ESI-MS would most likely be performed in the negative ion mode.

In negative-ion ESI-MS, the phenolic proton is readily lost, leading to the formation of a deprotonated molecule, [M-H]⁻. The high sensitivity and specificity of ESI-MS, especially when coupled with liquid chromatography (LC-ESI-MS), make it an excellent method for detecting and quantifying this compound in various matrices. csic.esnih.gov The primary ion observed would be expected at an m/z corresponding to the deprotonated molecule, providing a clear indication of its molecular weight.

Rotational Spectroscopy for Gas-Phase Structure and Conformation

Rotational spectroscopy, typically conducted in the microwave region, is a high-resolution technique used to determine the precise three-dimensional structure of molecules in the gas phase. wikipedia.org It measures the transition energies between quantized rotational states, which are dependent on the molecule's moments of inertia. From these moments of inertia, highly accurate bond lengths and angles can be derived. ru.nl

For this compound, rotational spectroscopy would be a powerful tool for investigating its conformational landscape. The molecule possesses two primary sources of conformational isomerism: the orientation of the hydroxyl proton (syn- or anti-periplanar to the C2 substituent) and the rotation around the C-O bond of the ethoxy group. These different conformers would have distinct moments of inertia and, consequently, unique rotational spectra.

While no specific rotational spectroscopy studies have been reported for this compound, research on other substituted phenols has demonstrated the ability of this technique to distinguish between different conformers and to elucidate the subtle effects of substituents on molecular geometry. acs.org Such an analysis would provide definitive information on the preferred gas-phase structure of the molecule, stabilized by intramolecular interactions such as hydrogen bonding.

Theoretical and Computational Investigations of 4 Chloro 3 Ethoxy 2 Fluorophenol

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Without dedicated research, it is not possible to provide data on the optimized ground state geometry of 4-Chloro-3-ethoxy-2-fluorophenol as determined by Density Functional Theory (DFT) calculations. Similarly, information regarding its electronic configuration and stability, typically explored through ab initio methods, is unavailable. Furthermore, a conformational analysis, which would shed light on the molecule's potential energy surfaces and preferred spatial arrangements, has not been documented.

Molecular Orbital Theory and Electron Density Distribution

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. However, the specific energy levels and spatial distribution of these frontier orbitals for this compound have not been reported. Additionally, Molecular Electrostatic Potential (MEP) mapping, a valuable tool for predicting electrophilic and nucleophilic attack sites, cannot be generated without the underlying computational data.

The lack of empirical and computational studies on this compound means that key data points, such as bond lengths, bond angles, dihedral angles, orbital energies, and electrostatic potential values, remain undetermined.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and the nature of bonding within a molecule. It elucidates donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity.

For this compound, an NBO analysis would reveal key hyperconjugative interactions. These interactions involve the delocalization of electron density from filled (donor) bonding or lone pair orbitals to empty (acceptor) anti-bonding orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

A hypothetical NBO analysis would likely focus on interactions such as:

Lone pair delocalization: The delocalization of lone pairs from the oxygen atoms of the hydroxyl and ethoxy groups, as well as the fluorine and chlorine atoms, into the anti-bonding orbitals of the benzene (B151609) ring (π* C-C). These interactions contribute significantly to the resonance stabilization of the molecule.

Intramolecular hydrogen bonding: The possibility of an intramolecular hydrogen bond between the hydroxyl proton and the adjacent fluorine or ethoxy oxygen would be a key feature to investigate. NBO analysis can identify the specific donor (lone pair of the acceptor atom) and acceptor (σ* O-H) orbitals involved and quantify the stabilization energy.

Influence of substituents: The analysis would also shed light on how the chloro, ethoxy, and fluoro substituents influence the electronic structure of the phenol (B47542) ring through inductive and resonance effects.

Computational Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting and interpreting spectroscopic data.

Calculated NMR Chemical Shifts and Coupling Constants

The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is commonly used to calculate NMR chemical shifts (δ) and spin-spin coupling constants (J). These calculations provide valuable insights into the electronic environment of each nucleus.

A computational study would generate a table of predicted ¹H and ¹³C NMR chemical shifts for this compound. These theoretical values, when compared to experimental data, can aid in the definitive assignment of signals. The calculations would also predict the various ¹H-¹H, ¹³C-¹H, and ¹⁹F-¹H coupling constants, which are dependent on the dihedral angles and bonding pathways between the coupled nuclei.

Table 1: Hypothetical Calculated NMR Data for this compound

AtomCalculated ¹H Chemical Shift (ppm)Calculated ¹³C Chemical Shift (ppm)
C1-OH
C2-F
C3-OCH₂CH₃
C4-Cl
C5-H
C6-H
OCH₂CH₃
OCH₂CH₃
OH

Note: This table is for illustrative purposes only, as specific calculated data for this compound is not available.

Simulated Vibrational Frequencies (FT-IR, Raman)

Calculations of vibrational frequencies are essential for the interpretation of Fourier-Transform Infrared (FT-IR) and Raman spectra. These calculations predict the frequencies of the normal modes of vibration, their intensities, and their Raman activities.

For this compound, a vibrational analysis would identify characteristic frequencies for key functional groups, including:

O-H stretching: The frequency of this vibration is sensitive to hydrogen bonding.

C-O stretching: For both the hydroxyl and ethoxy groups.

C-F and C-Cl stretching: Vibrations associated with the halogen substituents.

Aromatic C-H and C-C stretching: Characteristic bands of the benzene ring.

Ethoxy group vibrations: Including C-H stretching and bending modes.

The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)IR IntensityRaman Activity
O-H stretch
Aromatic C-H stretch
CH₂ stretch (ethoxy)
CH₃ stretch (ethoxy)
Aromatic C=C stretch
C-O stretch (hydroxyl)
C-O stretch (ethoxy)
C-F stretch
C-Cl stretch

Note: This table is for illustrative purposes only, as specific calculated data for this compound is not available.

Thermochemical Properties and Reaction Energetics from Computational Models

Computational chemistry provides a means to estimate the thermochemical properties of molecules and to explore their potential reaction pathways.

Standard Enthalpies, Entropies, and Gibbs Free Energies of Formation

By performing frequency calculations, it is possible to determine the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, entropy, and Gibbs free energy of a molecule at a given temperature and pressure. From these, the standard enthalpies (ΔH°f), entropies (S°), and Gibbs free energies of formation (ΔG°f) can be calculated. This data is fundamental to understanding the thermodynamic stability of the compound.

Table 3: Hypothetical Calculated Thermochemical Properties of this compound

PropertyCalculated Value
Standard Enthalpy of Formation (ΔH°f)
Standard Molar Entropy (S°)
Standard Gibbs Free Energy of Formation (ΔG°f)

Note: This table is for illustrative purposes only, as specific calculated data for this compound is not available.

Reaction Pathway Analysis and Transition State Characterization

Computational methods can be used to map out the potential energy surface for chemical reactions involving this compound. This involves locating and characterizing the transition state structures that connect reactants to products.

A reaction pathway analysis could investigate, for example, the mechanism of electrophilic aromatic substitution on the phenol ring or the rotational barriers of the hydroxyl and ethoxy groups. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing insights into the reaction kinetics. The geometry of the transition state reveals the atomic arrangements at the point of highest energy along the reaction coordinate.

Investigation of Non-Linear Optical (NLO) Properties

The field of non-linear optics (NLO) focuses on the interaction of high-intensity light with materials to produce new optical effects. Organic molecules, particularly those with donor-π-acceptor (D-π-A) architectures, have garnered significant interest for their potential NLO applications in technologies like optical power limiting, second harmonic generation, and electro-optic processes. analis.com.my The NLO response of a molecule is fundamentally linked to its electronic structure, and computational quantum chemical methods are powerful tools for predicting and understanding these properties.

Theoretical investigations into the NLO properties of a compound like this compound would typically involve quantum chemical calculations to determine key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). These calculations are often performed using Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-31G. researchgate.net The magnitude of the first-order hyperpolarizability (β) is a critical indicator of a molecule's potential for second-order NLO applications.

For substituted phenols, the nature and position of the substituent groups on the aromatic ring play a crucial role in determining the NLO response. researchgate.net In this compound, the interplay between the electron-donating ethoxy group and the electron-withdrawing chloro and fluoro groups, mediated by the π-system of the phenol ring, would be of primary interest. The relative positions of these substituents influence the intramolecular charge transfer characteristics, which in turn affect the hyperpolarizability.

A computational study would typically start with the geometry optimization of the molecule to find its most stable conformation. Following this, the NLO properties would be calculated. The results are often presented in a tabular format, comparing the calculated values to those of a known NLO material, such as urea, for reference.

Table 1: Illustrative Theoretical NLO Properties (Note: The following data is illustrative and represents the type of results that would be obtained from a computational study. Specific experimental or calculated values for this compound are not available in the cited literature.)

PropertySymbolIllustrative Value for a Substituted Phenol
Dipole Momentμ (D)3.5
Mean Polarizability<α> (esu)1.5 x 10⁻²³
First-Order Hyperpolarizabilityβ (esu)4.2 x 10⁻³⁰

Such theoretical studies provide valuable insights into the structure-property relationships that govern the NLO response of organic molecules, guiding the design of new materials with enhanced NLO properties for various photonic and optoelectronic applications. analis.com.mytsijournals.com

Prediction of Acid Dissociation Constants (pKa) for Substituted Phenols

The acid dissociation constant (pKa) is a fundamental physicochemical property that quantifies the acidity of a molecule in a given solvent. For substituted phenols, the pKa value is highly sensitive to the nature and position of the substituents on the aromatic ring. Computational chemistry offers powerful and accurate methods for the prediction of pKa values, providing insights that are crucial in fields ranging from drug design to environmental science. scispace.com

Various computational strategies have been developed to predict the pKa of substituted phenols. acs.org A common and accurate approach involves the use of thermodynamic cycles that separate the free energy of dissociation in solution into gas-phase and solvation components. nih.gov High-level quantum mechanical methods, such as the CBS-QB3 method, can be used to calculate the gas-phase free energy difference between the phenol and its corresponding phenoxide anion. scispace.com The difference in solvation free energies for the species is then calculated using a continuum solvation model like CPCM or SMD. scispace.comnih.gov

The accuracy of pKa predictions for phenols has been shown to be excellent, with some computational models achieving root-mean-square errors of less than 0.4 pKa units when compared to experimental values. scispace.com Studies have demonstrated that density functional theory (DFT) calculations, particularly with functionals like B3LYP and CAM-B3LYP and the inclusion of explicit water molecules in the computational model, can provide reliable pKa predictions. nih.govtorvergata.it The choice of basis set, such as 6-31G* or 6-311G+dp, is also a critical factor in the accuracy of the calculations. acs.orgtorvergata.it

For this compound, the substituents would have competing effects on the acidity of the phenolic proton. The electron-withdrawing chloro and fluoro groups are expected to increase acidity (lower the pKa) by stabilizing the resulting phenoxide anion through inductive effects. Conversely, the ethoxy group is typically electron-donating, which would tend to decrease acidity (raise the pKa). The net effect would be a complex interplay of these electronic influences, modulated by their positions on the ring.

Table 2: Comparison of Computational Methods for pKa Prediction of Substituted Phenols (This table summarizes findings from broad studies on substituted phenols.)

Computational MethodKey FeaturesTypical Accuracy (Mean Absolute Error)Reference
CBS-QB3 with CPCMHigh-level gas-phase energy, continuum solvation.< 0.4 pKa units scispace.com
DFT (CAM-B3LYP/SMD) with 2 explicit H₂ODirect approach with explicit solvent molecules.~0.3 pKa units nih.govtorvergata.it
QSPR with Atomic ChargesCorrelates calculated atomic charges with experimental pKa.~0.49 pKa units (RMSE) acs.org

These computational approaches allow for the systematic evaluation of substituent effects and the accurate prediction of pKa for a wide range of phenolic compounds without the need for experimental measurements.

Chemical Reactivity and Derivatization Chemistry of 4 Chloro 3 Ethoxy 2 Fluorophenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for a variety of chemical modifications, including esterification, etherification, and oxidation.

Esterification and Etherification Reactions

The acidic nature of the phenolic proton allows for its ready conversion into esters and ethers under appropriate conditions. ncert.nic.inbyjus.com

Esterification: 4-Chloro-3-ethoxy-2-fluorophenol can be converted to its corresponding ester by reaction with acylating agents such as acid chlorides or anhydrides. A common method for this transformation is the Schotten-Baumann reaction, which involves treating the phenol (B47542) with an acyl chloride in the presence of a base, like aqueous sodium hydroxide. wikipedia.org For instance, the reaction with benzoyl chloride would yield 4-chloro-3-ethoxy-2-fluorophenyl benzoate.

Etherification: The synthesis of ethers from this compound can be achieved through reactions like the Williamson ether synthesis. learncbse.in This involves deprotonation of the phenol with a strong base, such as sodium hydride, to form the more nucleophilic phenoxide, which then undergoes nucleophilic substitution with an alkyl halide. For example, reaction with methyl iodide would produce 4-chloro-3-ethoxy-2-fluoro-1-methoxybenzene.

The following table summarizes typical conditions for these transformations:

Reaction Type Reagent Catalyst/Base Typical Product
Esterification Benzoyl chloride Sodium hydroxide 4-chloro-3-ethoxy-2-fluorophenyl benzoate

Oxidation Pathways

The phenolic hydroxyl group makes the aromatic ring susceptible to oxidation. While simple phenols can be oxidized to quinones, the specific substitution pattern of this compound will influence the outcome. The presence of multiple substituents may lead to more complex oxidation products or even degradation of the aromatic ring under harsh conditions. Specific and controlled oxidation of this molecule to a stable product would likely require specialized reagents to avoid unwanted side reactions.

Reactivity of Aromatic Halogen Substituents (Chlorine and Fluorine)

The chlorine and fluorine atoms attached to the aromatic ring can participate in several types of reactions, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions on the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly when the ring is activated by electron-withdrawing groups. nih.gov In this molecule, the fluorine atom, being ortho to the phenolic hydroxyl group (which is electron-donating) and meta to the chloro and ethoxy groups, is less activated towards traditional SNAr. The chlorine atom is para to the hydroxyl group, which could enhance its reactivity towards nucleophilic attack under certain conditions. However, concerted SNAr mechanisms may not strictly require strong activation by electron-withdrawing groups. nih.gov

The relative reactivity of the halogens in SNAr reactions typically follows the order F > Cl > Br > I, due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. Therefore, under suitable conditions, a strong nucleophile might displace the fluorine atom.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the halogen atoms. nih.govyoutube.com The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl, making the chloro substituent the more likely site for these transformations.

Suzuki Coupling: This reaction would involve the coupling of this compound with an organoboron compound in the presence of a palladium catalyst and a base. youtube.com For example, a reaction with phenylboronic acid would be expected to yield a biphenyl (B1667301) derivative. A related compound, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, is known, highlighting the utility of such structures in cross-coupling. nih.gov

Heck Reaction: The Heck reaction couples the aryl halide with an alkene. organic-chemistry.org For this compound, this would likely occur at the C-Cl bond to form a substituted styrene (B11656) derivative.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl halide and a terminal alkyne, using a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org Reaction of this compound with an alkyne like phenylacetylene (B144264) would be expected to yield an alkynylated phenol derivative. The success of Sonogashira couplings with other chloro-substituted aromatic compounds supports this possibility. researchgate.net

The following table outlines potential cross-coupling reactions:

Reaction Name Coupling Partner Catalyst System Potential Product
Suzuki Coupling Phenylboronic acid Pd(PPh3)4, base 3-ethoxy-2-fluoro-4-phenylphenol
Heck Reaction Styrene Pd(OAc)2, PPh3, base 4-(2-phenylvinyl)-3-ethoxy-2-fluorophenol

Transformations Involving the Ethoxy Group

The ethoxy group is generally stable. However, under forcing acidic conditions, such as with strong hydrohalic acids (e.g., HBr or HI), cleavage of the ether linkage can occur to yield the corresponding di-phenol and an ethyl halide. This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion.

Generation and Reactivity of Organometallic Derivatives (e.g., Boronic Acids, Stannanes)

Organometallic derivatives of this compound, such as boronic acids and stannanes, are valuable intermediates in organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.

Boronic Acids:

The synthesis of (4-chloro-3-ethoxy-2-fluorophenyl)boronic acid from the parent phenol is not directly reported in the scientific literature. However, a general and common method for the synthesis of arylboronic acids is the reaction of an aryl halide with an organolithium reagent followed by quenching with a trialkyl borate, such as trimethyl borate, and subsequent hydrolysis. nih.govresearchgate.netresearchgate.net Alternatively, palladium-catalyzed coupling of an aryl halide with a diboron (B99234) reagent is another widely used method.

A plausible synthetic route starting from this compound would first involve the conversion of the phenolic hydroxyl group to a less reactive group, such as a methyl ether, to prevent interference with the organometallic reagents. Subsequently, ortho-metalation directed by one of the existing substituents, followed by reaction with a boron electrophile, could yield the desired boronic acid.

Once formed, (4-chloro-3-ethoxy-2-fluorophenyl)boronic acid can participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the boronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base.

ReactionReactantsCatalyst/ReagentsProduct
Suzuki-Miyaura Coupling(4-chloro-3-ethoxy-2-fluorophenyl)boronic acid, Aryl/Vinyl HalidePd catalyst, BaseBiaryl or Aryl-vinyl compound

This table illustrates a key application of the boronic acid derivative in cross-coupling reactions.

Stannanes:

Arylstannanes are another important class of organometallic compounds used in cross-coupling reactions, particularly the Stille coupling. The synthesis of arylstannanes from phenols can be achieved through a two-step process. The phenol is first converted into an aryl diethyl phosphate, which then reacts with an alkali-metal triorganostannide, such as sodium trimethylstannide, in liquid ammonia (B1221849) to yield the arylstannane. acs.orgacs.org

A proposed synthesis of (4-chloro-3-ethoxy-2-fluorophenyl)tributylstannane would follow this general procedure. The resulting stannane (B1208499) derivative can then be used in Stille coupling reactions with organic halides or triflates, catalyzed by palladium, to form new carbon-carbon bonds.

ReactionReactantsCatalystProduct
Stille Coupling(4-chloro-3-ethoxy-2-fluorophenyl)tributylstannane, Organic Halide/TriflatePd catalystSubstituted aromatic compound

This table shows a primary use of the stannane derivative in organic synthesis.

The reactivity of these organometallic derivatives provides a powerful tool for the elaboration of the 4-chloro-3-ethoxy-2-fluorophenyl scaffold, enabling the synthesis of a wide range of more complex molecules with potential applications in various fields of chemical research.

Advanced Applications of 4 Chloro 3 Ethoxy 2 Fluorophenol As a Chemical Building Block

Role in the Synthesis of Complex Organic Intermediates

4-Chloro-3-ethoxy-2-fluorophenol serves as a crucial starting material and intermediate in the synthesis of a variety of complex organic molecules. Its distinct substitution pattern on the benzene (B151609) ring, featuring chloro, ethoxy, and fluoro groups, provides a versatile platform for further chemical modifications. This strategically positioned array of functional groups allows for regioselective reactions, enabling the construction of intricate molecular architectures.

The phenolic hydroxyl group is a key reactive site, readily participating in etherification and esterification reactions. For instance, it can be alkylated to form ethers, such as 4-chloro-3-ethoxy-2-fluorophenyl ethers, which are themselves valuable intermediates. The presence of the halogen (chlorine and fluorine) and ethoxy groups influences the reactivity of the aromatic ring, directing further electrophilic or nucleophilic substitutions to specific positions. This controlled reactivity is paramount in multi-step syntheses where precision is essential.

A notable application of this compound is in the preparation of substituted phenylacetic acids and their derivatives. For example, 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile can be synthesized, which is a precursor to 4-chloro-3-ethoxy-2-fluorophenylacetic acid. These acetic acid derivatives are important structural motifs in many biologically active compounds.

Furthermore, the phenolic compound can be a precursor for the synthesis of more complex heterocyclic compounds. The strategic placement of the substituents can facilitate intramolecular cyclization reactions, leading to the formation of benzofurans, benzoxazines, or other heterocyclic systems that are prevalent in medicinal chemistry and materials science.

The following table outlines some of the complex organic intermediates that can be synthesized from this compound:

Starting MaterialIntermediate SynthesizedPotential Application Area
This compound(4-Chloro-3-ethoxy-2-fluorophenyl)methanolPharmaceutical synthesis
This compound4-Chloro-3-ethoxy-2-fluorophenylacetonitrileAgrochemical and pharmaceutical intermediates
This compound4-Chloro-3-ethoxy-2-fluorobenzoic acidSpecialty chemical synthesis
This compound3-Chloro-2-ethoxy-4-fluorophenylboronic acidCross-coupling reactions

Utilization in the Development of Specialty Chemicals

The unique combination of substituents in this compound makes it a valuable building block for the development of specialty chemicals. These are chemicals produced for specific, high-value applications, often requiring precise molecular structures and properties.

In the agrochemical industry, halogenated and fluorinated phenols are known precursors to herbicides and fungicides. The specific substitution pattern of this compound can be exploited to design new active ingredients with improved efficacy, selectivity, and environmental profiles. The presence of the fluorine atom, in particular, is often associated with enhanced biological activity and metabolic stability in agrochemicals.

In the realm of materials science, this phenol (B47542) derivative can be incorporated into polymers to impart specific properties such as flame retardancy, thermal stability, and altered refractive indices. The chlorine and fluorine atoms contribute to these properties. For example, it can be used as a monomer or a modifying agent in the synthesis of specialty polymers and resins for coatings, adhesives, and advanced composites.

The development of novel dyes and pigments is another area where this compound can be utilized. The chromophoric properties of the aromatic ring can be tuned by the introduction of this substituted phenol, potentially leading to materials with enhanced color stability and performance.

Strategies for Incorporating this compound into Diverse Molecular Architectures

Several synthetic strategies can be employed to incorporate the 4-chloro-3-ethoxy-2-fluorophenyl moiety into larger and more diverse molecular architectures. The choice of strategy depends on the desired final product and the reactivity of the other starting materials.

Etherification: The phenolic hydroxyl group is readily deprotonated by a base to form a phenoxide ion, which is a potent nucleophile. This nucleophile can then react with a wide range of electrophiles, such as alkyl halides, tosylates, or epoxides, to form ethers. This is a straightforward and widely used method for attaching the substituted phenyl group to other molecular fragments.

Esterification: The phenol can react with carboxylic acids, acid chlorides, or acid anhydrides to form esters. This reaction is often catalyzed by an acid or a coupling agent. Ester linkages are common in pharmaceuticals and specialty polymers.

Cross-Coupling Reactions: The chloro substituent on the aromatic ring can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the connection of the 4-chloro-3-ethoxy-2-fluorophenyl unit to a vast array of other organic groups. For this to be effective, the chloro group is often converted to a more reactive group, such as a boronic acid or ester, as seen with the synthesis of 3-Chloro-2-ethoxy-4-fluorophenylboronic acid. nih.gov

Nucleophilic Aromatic Substitution (SNA_r): While the aromatic ring is generally electron-rich, the presence of the electron-withdrawing fluorine and chlorine atoms can activate the ring towards nucleophilic aromatic substitution under certain conditions. This allows for the direct replacement of one of the halogens with another functional group.

Methodological Advancements in the Synthetic Utility of this compound

Recent advancements in synthetic organic chemistry have further expanded the utility of this compound as a building block.

Catalysis: The development of more efficient and selective catalysts for cross-coupling reactions has significantly improved the ease and yield of incorporating this phenol derivative into complex molecules. Modern catalysts can operate under milder reaction conditions and tolerate a wider range of functional groups, making the synthesis more practical and sustainable.

Flow Chemistry: The use of continuous flow reactors for reactions involving this compound offers several advantages over traditional batch processing. Flow chemistry can provide better control over reaction parameters such as temperature and pressure, leading to improved safety, higher yields, and easier scale-up.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) is an emerging area that can offer highly selective transformations of substituted phenols. Enzymes could be used, for example, for regioselective hydroxylation or other modifications of the aromatic ring, providing access to novel derivatives that are difficult to synthesize using traditional chemical methods.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations. This methodology could be applied to activate the C-Cl bond of this compound for cross-coupling or other functionalization reactions under mild conditions.

These methodological advancements continue to enhance the versatility of this compound, solidifying its role as a valuable and adaptable building block in modern organic synthesis.

Q & A

Q. What are the optimal synthetic routes for 4-chloro-3-ethoxy-2-fluorophenol, and what reaction conditions are critical for high yields?

Methodological Answer: The synthesis of halogenated phenolic derivatives like this compound typically involves multi-step halogenation and etherification. A common approach starts with a substituted phenol precursor (e.g., 3-ethoxy-2-fluorophenol), followed by regioselective chlorination using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). Reaction conditions such as temperature (0–25°C), solvent polarity (e.g., dichloromethane or acetonitrile), and catalyst (e.g., FeCl₃) are critical to avoid over-chlorination. Post-synthesis purification via column chromatography or recrystallization ensures product integrity. Yields can vary between 40–65%, depending on steric hindrance from the ethoxy and fluoro substituents .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chemical shifts for Cl at δ ~140 ppm in ¹³C NMR).
  • X-ray Crystallography : Resolve spatial arrangement of substituents; intermolecular interactions (e.g., hydrogen bonding) can be analyzed using databases like the Cambridge Structural Database .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected m/z ~190.59 for C₈H₈ClFO₂).
  • Computational Modeling : Density Functional Theory (DFT) to predict electronic effects (e.g., Hammett σ values for Cl/F substituents) on reactivity .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer: Chlorophenols are prone to hydrolysis and oxidation. Stability studies recommend:

  • Storage : In amber vials under inert gas (N₂/Ar) at −20°C.
  • Solvent Compatibility : Avoid aqueous or protic solvents (e.g., methanol); use anhydrous DMSO or DMF for stock solutions.
  • Degradation Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect decomposition products like quinones or dimerized species .

Advanced Research Questions

Q. How do steric and electronic effects of the ethoxy and fluoro groups influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The ethoxy group (−OCH₂CH₃) acts as an electron-donating group, activating the aromatic ring toward electrophilic substitution, while the adjacent fluoro group (−F) exerts an electron-withdrawing inductive effect, creating regioselectivity challenges. In Suzuki-Miyaura couplings, the chloro substituent is typically the reactive site, but the ethoxy group may require protection (e.g., as a silyl ether) to prevent side reactions. Kinetic studies using time-resolved IR spectroscopy can map intermediate formation .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from impurities or assay variability. Mitigation strategies include:

  • Purity Validation : Use orthogonal methods (e.g., GC-MS, HPLC-DAD) to confirm ≥95% purity.
  • Dose-Response Reproducibility : Perform IC₅₀ assays in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa).
  • Meta-Analysis : Compare datasets using tools like Connected Papers to identify confounding variables (e.g., solvent used in bioassays) .

Q. What computational tools are effective for predicting the environmental toxicity of this compound?

Methodological Answer:

  • QSAR Models : Use EPA’s EPI Suite to estimate biodegradation half-life and LC₅₀ for aquatic organisms.
  • Molecular Dynamics Simulations : Predict binding affinity to biological targets (e.g., cytochrome P450 enzymes) using GROMACS or AMBER.
  • Toxicogenomics Databases : Cross-reference with ToxCast/Tox21 data to identify potential endocrine-disrupting effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.